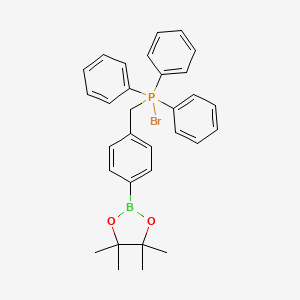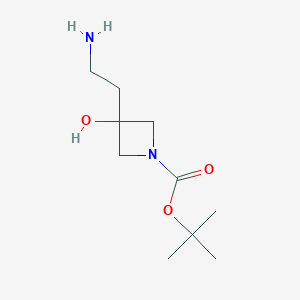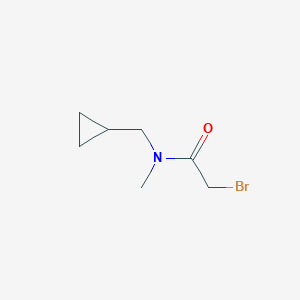
2-bromo-N-(cyclopropylmethyl)-N-methylacetamide
Vue d'ensemble
Description
“2-bromo-N-(cyclopropylmethyl)-N-methylacetamide” is a chemical compound. Its molecular formula is C8H8BrNO . It is a derivative of benzamide .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C8H8BrNO . The compound contains a benzamide moiety .Applications De Recherche Scientifique
Synthesis of Bioactive Indole Derivatives
Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. 2-bromo-N-(cyclopropylmethyl)-N-methylacetamide can serve as a precursor in the synthesis of such indole derivatives. By incorporating the indole nucleus, which is aromatic and biologically active, researchers can develop new pharmacophores with potential therapeutic applications .
Antiviral Agent Development
The structure of This compound allows for the creation of compounds that can inhibit viral activity. For instance, derivatives of this compound could be synthesized to target RNA or DNA viruses, providing a pathway for the development of new antiviral medications .
Anti-inflammatory Applications
Due to its structural flexibility, This compound can be used to synthesize compounds with anti-inflammatory properties. These compounds could play a crucial role in the treatment of chronic inflammatory diseases by inhibiting key pathways involved in the inflammatory response .
Anticancer Research
The compound’s potential to be modified into various scaffolds makes it a valuable asset in anticancer research. By targeting specific pathways or receptors in cancer cells, derivatives of This compound could lead to the development of novel anticancer drugs .
Antimicrobial and Antitubercular Activity
Researchers can utilize This compound to create derivatives with antimicrobial and antitubercular effects. These derivatives could contribute to the fight against resistant strains of bacteria and tuberculosis .
Antidiabetic and Antimalarial Research
The compound can also be used to synthesize molecules with antidiabetic and antimalarial activities. This is particularly important for developing treatments for prevalent diseases like diabetes and malaria, which affect millions worldwide .
Neuropharmacological Studies
This compound: may be used in the synthesis of compounds that affect the central nervous system. These compounds could be investigated for their potential use in treating neurodegenerative diseases or as anesthetics .
Agricultural Applications
Indole derivatives, which can be synthesized from This compound , are significant in agriculture. They can be used to produce plant hormones like indole-3-acetic acid, which is essential for plant growth and development .
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological interactions.
Mode of Action
Related compounds have been observed to undergo free radical reactions, forming new compounds that subsequently interact with their targets . For instance, N-bromoacetamide (NBA) has been found to react with itself to form N,N-dibromoacetamide (NDBA), which then undergoes ionic addition to a double bond .
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that these compounds may interact with a variety of biochemical pathways.
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Propriétés
IUPAC Name |
2-bromo-N-(cyclopropylmethyl)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrNO/c1-9(7(10)4-8)5-6-2-3-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUFNEWLMKNWEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



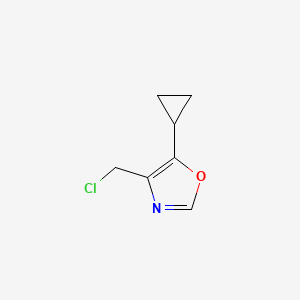
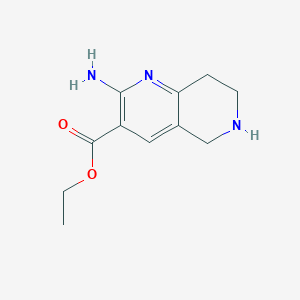
![4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride](/img/structure/B1443834.png)
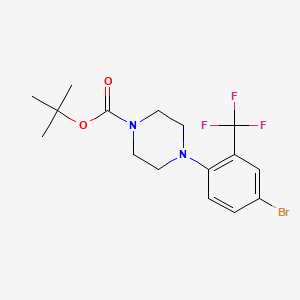
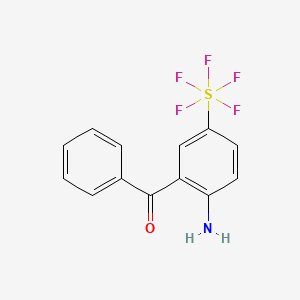



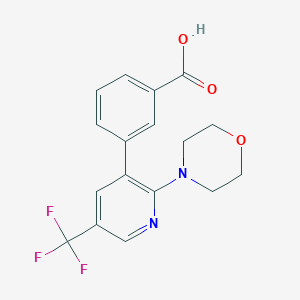

![2-[3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1443848.png)
